Cas no 651-89-8 (1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene)
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene
- 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene
- Perfluoro-p-xylene
- Tetrafluoro-1,4-bis(trifluoromethyl)benzene
- 1,2,4,5-tetrafluoro-3,6-bis-trifluoromethyl-benzene
- decafluoro-1,4-dimethylbenzene
- decafluoro-p-xylene
- Decafluoro-p-xylol
- p-decafluoroxylene
- perfluoro-1,4-xylene
- perfluoro-4-methyltoluene
- Perfluoro-4-xylene
- Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
- 1,4-Bis(trifluoromethyl)tetrafluorobenzene
- MFCD00054264
- SCHEMBL312355
- STL554783
- AKOS005255859
- 651-89-8
- ALBB-033652
- BBL100989
- DTXSID90215404
- MS-20118
-
- MDL: MFCD00054264
- Inchi: 1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18
- InChI Key: WWZNHODBHBVRID-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(F)(F)F)C(=C(C=1C(F)(F)F)F)F)F
Computed Properties
- Exact Mass: 285.98400
- Monoisotopic Mass: 285.98403162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Boiling Point: 121-122
- Refractive Index: 1.3606
- PSA: 0.00000
- LogP: 4.28060
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034697-5g |
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene |
651-89-8 | 95% | 5g |
4908CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034697-1g |
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene |
651-89-8 | 95% | 1g |
1672CNY | 2021-05-07 | |
| TRC | T310718-50mg |
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene |
651-89-8 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T310718-100mg |
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene |
651-89-8 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T310718-500mg |
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene |
651-89-8 | 500mg |
$ 115.00 | 2022-06-02 | ||
| Apollo Scientific | PC10025-1g |
Perfluoro(1,4-dimethylbenzene) |
651-89-8 | 1g |
£45.00 | 2025-07-04 | ||
| Apollo Scientific | PC10025-5g |
Perfluoro(1,4-dimethylbenzene) |
651-89-8 | 5g |
£135.00 | 2025-07-04 | ||
| Apollo Scientific | PC10025-25g |
Perfluoro(1,4-dimethylbenzene) |
651-89-8 | 25g |
£450.00 | 2025-07-04 | ||
| abcr | AB228313-1 g |
Tetrafluoro-1,4-bis(trifluoromethyl)benzene, 97%; . |
651-89-8 | 97% | 1g |
€120.10 | 2022-09-01 | |
| abcr | AB228313-5 g |
Tetrafluoro-1,4-bis(trifluoromethyl)benzene, 97%; . |
651-89-8 | 97% | 5g |
€307.00 | 2022-09-01 |
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene Suppliers
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene
Introduction to 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene (CAS No. 651-89-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene, identified by the chemical formula C8H2F8, is a fluorinated aromatic compound with a unique structural framework that has garnered significant attention in the fields of chemical biology and medicinal chemistry. The presence of multiple fluorine atoms and a trifluoromethyl group imparts distinct electronic and steric properties to this molecule, making it a valuable scaffold for designing novel bioactive agents. This article explores the structural characteristics, synthetic methodologies, and recent applications of 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene, particularly in the context of cutting-edge research and development.
The molecular structure of 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene features a benzene ring substituted with four fluorine atoms at the 1, 2, 4, and 5 positions, along with a trifluoromethyl group at the 3 and 6 positions. This highly fluorinated system contributes to enhanced lipophilicity and metabolic stability, which are critical attributes for pharmaceutical candidates. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group also influences the reactivity and binding affinity of the compound in biological systems.
The synthesis of 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene typically involves multi-step organic transformations that leverage fluorination chemistry. Advanced techniques such as electrochemical fluorination or metal-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its integration into drug discovery programs.
In recent years, 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene has been explored as a key intermediate in the development of therapeutic agents targeting various diseases. Its structural motif has been incorporated into small-molecule inhibitors that exhibit potent activity against enzymes involved in cancer metabolism. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of poly(ADP-ribose) polymerases (PARPs), which are critical regulators of DNA repair pathways in cancer cells. The trifluoromethyl group enhances binding interactions with target proteins by improving hydrophobic complementarity.
Additionally, 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene has found applications in materials science due to its thermal stability and resistance to chemical degradation. Researchers have utilized this compound as a building block for designing advanced polymers and liquid crystals with enhanced performance characteristics. The fluoro-substituents contribute to improved material properties such as low dielectric constants and high thermal thresholds.
The pharmacokinetic profile of compounds derived from 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene has been extensively studied to optimize bioavailability and minimize side effects. Fluorine atoms are known to influence metabolic pathways by participating in hydrogen bonding interactions with enzymes such as cytochrome P450 oxidases. This knowledge has been leveraged to design molecules with prolonged half-lives and reduced clearance rates.
Recent research has also highlighted the role of 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene in developing next-generation imaging agents for diagnostic applications. Fluorescent probes incorporating this scaffold have demonstrated high sensitivity and specificity in detecting biological markers associated with neurological disorders. The ability to tune fluorescence properties through structural modifications offers new opportunities for non-invasive imaging techniques.
The versatility of 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene extends to its use as a ligand in coordination chemistry. Transition metal complexes derived from this compound have shown promise in catalytic applications due to their stable electronic configurations. Such complexes exhibit enhanced catalytic activity in cross-coupling reactions that are pivotal for constructing complex organic molecules.
Future directions in the study of 1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene include exploring its potential as an agrochemical intermediate. Fluorinated aromatic compounds are increasingly recognized for their efficacy in developing pesticides with improved environmental profiles. By incorporating this scaffold into novel formulations, researchers aim to create agrochemicals that offer higher resistance to degradation while maintaining efficacy against pests.
In conclusion,1,2,4,5-Tetrafluoro-3,6-(trifluoromethyl)benzene (CAS No. 651-89-8) is a multifaceted compound with broad applications across chemical biology、medicinal chemistry、materials science、and diagnostics。 Its unique structural features make it an indispensable tool for designing innovative therapeutic agents、advanced materials、and diagnostic probes。 As research continues to uncover new possibilities for this molecule,its significance is expected to grow further,driving advancements across multiple scientific disciplines.
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